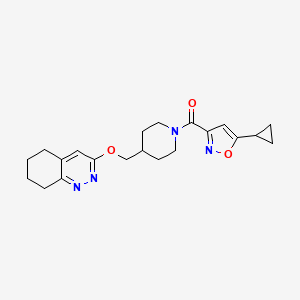
(5-Cyclopropylisoxazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5-Cyclopropylisoxazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is an intriguing chemical entity due to its structural complexity and potential applications. Its composition includes a cyclopropylisoxazolyl group and a tetrahydrocinnolinyl group, linked via a piperidinyl methanone bridge, hinting at a multitude of interactions and reactivities within biological and chemical contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves several steps. The initial stage generally involves the construction of the cyclopropylisoxazole core through cyclization reactions. The tetrahydrocinnoline moiety is typically synthesized separately, often starting from readily available precursors like cinnamaldehyde derivatives. The two fragments are then linked via a piperidinyl group through a series of coupling reactions under mild conditions to prevent decomposition.
Industrial Production Methods: : For industrial-scale production, optimizing the yield and purity of the compound is crucial. This usually entails employing continuous flow chemistry techniques, where reagents are combined and reacted under controlled conditions, allowing for scalability and consistency. Catalysts and solvents that can be easily recycled and reused are typically chosen to enhance the sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Typical reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions.
Major Products Formed: : The products formed depend on the reaction conditions and reagents used. For instance, oxidation might lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines. Substitution reactions could introduce different functional groups, further modifying the compound's properties.
Wissenschaftliche Forschungsanwendungen
The compound's unique structure makes it valuable in various fields:
Chemistry: : It serves as a key intermediate in the synthesis of more complex molecules.
Biology: : Its structural components suggest potential interactions with biological macromolecules, making it a candidate for studying biochemical pathways.
Medicine: : It could be explored for pharmaceutical applications, especially as a scaffold for designing new drugs.
Industry: : Its synthetic versatility makes it a useful building block in material science and chemical engineering.
Wirkmechanismus
Mechanism: : The compound exerts its effects through various molecular interactions. The isoxazole ring might interact with proteins and enzymes, altering their function. The piperidinyl group could facilitate membrane permeability, enhancing the compound's bioavailability.
Molecular Targets and Pathways: : The exact molecular targets would depend on the specific biological context. it is likely to interact with enzyme active sites or receptor binding domains, influencing signal transduction pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other isoxazole-containing molecules and cinnoline derivatives. What sets this compound apart is the combination of these two moieties with a piperidinyl linker, which might confer unique reactivity and biological activity.
Similar Compounds: : Examples include 3-isoxazolylmethanone derivatives and various tetrahydrocinnoline analogs. These compounds share structural motifs but differ in functional group placement and overall reactivity.
Eigenschaften
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-21(18-12-19(28-24-18)15-5-6-15)25-9-7-14(8-10-25)13-27-20-11-16-3-1-2-4-17(16)22-23-20/h11-12,14-15H,1-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVIUWVNTXNYCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=NOC(=C4)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2356176.png)
![1,3-Bis(3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2356177.png)
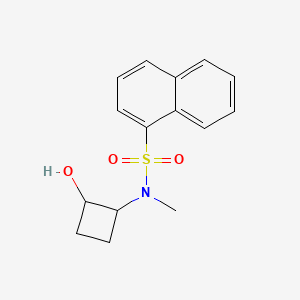
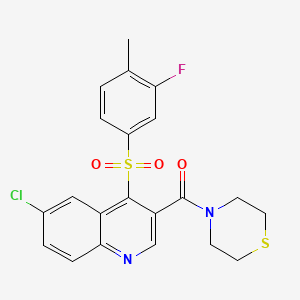
![N-(1-cyano-1-methylethyl)-N-methyl-2-[5-oxo-3-(pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2356184.png)

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2356186.png)
![N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-4-PHENOXYBENZAMIDE](/img/structure/B2356188.png)
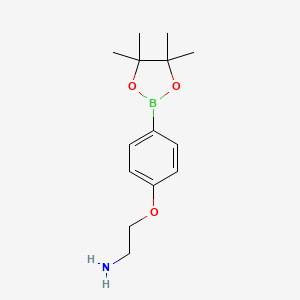
![2-(2-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2356191.png)
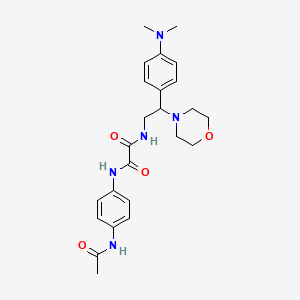
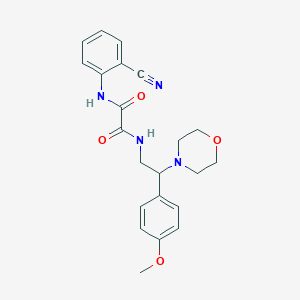
![3-[(2-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2356197.png)
![5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2356198.png)
